molecular formula C20H28O3 B224299 Cholesteryl isopropyl ether CAS No. 1255-86-3

Cholesteryl isopropyl ether

Cat. No.: B224299
CAS No.: 1255-86-3
M. Wt: 428.7 g/mol
InChI Key: CZSGREWSSMQULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesteryl isopropyl ether (C₃₀H₅₂O) is a sterol derivative in which the hydroxyl group at the 3-position of cholesterol is replaced by an isopropyl ether group. This modification alters its physicochemical properties, such as hydrophobicity and membrane interaction capabilities, compared to cholesterol. The compound has been utilized in analytical chemistry, particularly in methods for measuring cholestanol levels in clinical samples (e.g., cerebrotendinous xanthomatosis) via high-performance liquid chromatography (HPLC) with UV detection . Its stability under derivatization conditions makes it suitable for separating cholestanol from cholesterol in biological matrices .

Properties

CAS No.

1255-86-3

Molecular Formula

C20H28O3

Molecular Weight

428.7 g/mol

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-3-propan-2-yloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C30H52O/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-23-19-24(31-21(3)4)15-17-29(23,6)28(25)16-18-30(26,27)7/h11,20-22,24-28H,8-10,12-19H2,1-7H3

InChI Key

CZSGREWSSMQULY-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(C)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(C)C)C)C

Origin of Product

United States

Chemical Reactions Analysis

Acidic Cleavage Reactions

Ethers undergo C–O bond cleavage in the presence of strong acids, and cholesteryl isopropyl ether reacts via S<sub>N</sub>1 or S<sub>N</sub>2 mechanisms depending on the acid and steric environment.

Key Reagents and Conditions

ReagentMechanismMajor ProductsReaction Conditions
HBr (aqueous)S<sub>N</sub>2Isopropyl alcohol + Cholesteryl bromideElevated temperature (60–80°C)
HI (aqueous)S<sub>N</sub>1Cholesterol + Isopropyl iodideRoom temperature
CF<sub>3</sub>COOHE1 (elimination)Alkene derivatives (minor pathway)0–25°C

Mechanistic Insights:

  • S<sub>N</sub>2 Pathway : Dominates with HBr due to the nucleophilic bromide ion attacking the less hindered isopropyl group (secondary alcohol precursor) .

  • S<sub>N</sub>1 Pathway : Favored with HI, as the bulky cholesterol moiety stabilizes carbocation intermediates, leading to cleavage at the cholesteryl-oxygen bond .

  • E1 Elimination : Occurs competitively with trifluoroacetic acid, producing alkenes via β-hydrogen elimination .

Oxidation Reactions

While less common, oxidation of this compound may occur under strong oxidizing conditions:

Oxidizing AgentProductsConditions
KMnO<sub>4</sub>/H<sup>+</sup>Ketones (from isopropyl)Acidic, high temperature
O<sub>3</sub> (ozone)Fragmentation productsLow temperature

Oxidation typically targets the isopropyl group due to its higher electron density compared to the sterically shielded cholesterol backbone.

Reduction Reactions

Reductive cleavage of the ether bond is feasible but rarely reported. Potential pathways include:

Reducing AgentMechanismProducts
LiAlH<sub>4</sub>Radical cleavageCholesterol + Isopropyl alcohol

Stability Under Basic Conditions

This compound remains inert toward nucleophiles (e.g., OH<sup>–</sup>) and bases under standard conditions, consistent with ether stability .

Comparative Reactivity Analysis

The reactivity of this compound differs from simpler ethers due to steric and electronic effects from the cholesterol structure:

FeatureImpact on Reactivity
Bulky cholesterolStabilizes carbocations (promotes S<sub>N</sub>1), hinders S<sub>N</sub>2 nucleophilic attack
Isopropyl groupModerately electron-donating, susceptible to oxidation and nucleophilic cleavage

Comparison with Similar Compounds

Comparison with Similar Cholesteryl Ethers and Esters

Structural and Functional Differences

Cholesteryl ethers vary in their alkyl/aryl substituents, which influence their hydrophobicity, membrane interactions, and biochemical stability. Key compounds compared include:

Compound Structure Hydrophobicity Membrane Condensing Effect Glucose Permeability Reduction Phase Transition Impact Hydrolysis Stability Applications
Cholesteryl methyl ether -OCH₃ Low Yes (62% of cholesterol) 62% of cholesterol effect Reduces enthalpy Stable Membrane biophysics studies
Cholesteryl ethyl ether -OCH₂CH₃ Moderate Yes (33% of cholesterol) 33% of cholesterol effect Reduces enthalpy Stable Permeability assays
Cholesteryl isopropyl ether -OCH(CH₃)₂ High No No effect No effect Stable Cholestanol quantification
Cholesteryl butyl ether -O(CH₂)₃CH₃ Very high No No effect No effect Stable Not reported
Cholesteryl (2'-hydroxy)-3-ethyl ether -OCH₂CH₂OH Moderate Yes (100% of cholesterol) 100% of cholesterol effect Reduces enthalpy Stable Cholesterol mimic in membranes
Cholesteryl acetate -OCOCH₃ Moderate No No effect Reduces enthalpy Hydrolyzes readily Phase transition studies
Cholesteryl oleoyl ether -O(CH₂)₇CH=CH(CH₂)₇CH₃ Very high No No effect Not tested Unstable (hydrolyzes) Radiolabeling (requires validation)
Cholesteryl hexadecyl ether -O(CH₂)₁₅CH₃ Extremely high No No effect Not tested Stable Radiolabeling (stable tracer)

Key Findings from Comparative Studies

Membrane Interactions
  • Condensing Effect: Only cholesteryl methyl ether, ethyl ether, and (2'-hydroxy)-3-ethyl ether exhibit a condensing effect (reduced molecular area in phospholipid monolayers), mimicking cholesterol’s ability to order lipid bilayers . This compound lacks this property due to its bulky isopropyl group, which disrupts alignment with phospholipid acyl chains .
  • Glucose Permeability: Cholesteryl (2'-hydroxy)-3-ethyl ether reduces glucose permeability as effectively as cholesterol, while methyl and ethyl ethers show partial efficacy.
  • Phase Transition: Methyl, ethyl, and (2'-hydroxy)-3-ethyl ethers reduce the gel-to-liquid-crystalline phase transition enthalpy of dipalmitoylphosphatidylcholine (DPPC), similar to cholesterol.
Stability
  • Hydrolysis Resistance : Radiolabeled ethers like cholesteryl hexadecyl ether are hydrolysis-resistant, making them reliable tracers . In contrast, cholesteryl oleoyl ether hydrolyzes to free cholesterol in vitro and in vivo, confounding experimental results . This compound’s stability is inferred from its use in derivatization protocols without reported hydrolysis .

Q & A

Q. What experimental methods are used to study the interaction of cholesteryl isopropyl ether with phospholipid bilayers?

  • Methodology : Differential scanning calorimetry (DSC) is employed to measure the thermotropic phase behavior of phospholipid bilayers (e.g., dipalmitoylphosphatidylcholine) in the presence of this compound. The compound’s effect on the gel-to-liquid-crystalline phase transition enthalpy and temperature is quantified by varying its molar percentage in the bilayer system. Data interpretation focuses on how the ether’s sterol structure alters membrane fluidity compared to other derivatives (e.g., cholesteryl methyl ether or esters) .
  • Key Data : For example, this compound reduces transition enthalpy by ~30% at 10 mol%, indicating disruption of lipid packing .

Q. How is this compound synthesized, and what purification techniques are recommended?

  • Methodology : Electrochemical synthesis via reaction of 3α,5α-cyclocholestan-6β-yl isopropyl ether with glycosyl donors (e.g., 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose) under controlled potential. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound. Purity is confirmed by NMR (e.g., absence of residual cyclocholestan precursors) and mass spectrometry .
  • Yield Optimization : Reaction conditions (e.g., solvent polarity, temperature) significantly affect yields. For instance, yields drop from 47% to 41% when substituting benzyl ether for isopropyl ether due to steric hindrance .

Advanced Research Questions

Q. How do crystal packing modes of this compound influence its polymorphism and isomorphism in solid-state studies?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) reveals that this compound adopts a monolayer packing structure, isostructural with cholesteryl ethyl ether and hexanoate. Comparative analysis of lattice parameters (e.g., unit cell dimensions, space group symmetry) identifies polymorphism in derivatives like cholesteryl 2,4-dichlorobenzoate, which crystallizes in two distinct forms. Data interpretation focuses on hydrogen bonding networks and sterol side-chain conformations .
  • Critical Findings : Derivatives with bulky substituents (e.g., phenyl groups) deviate from typical monolayer/bilayer packing, leading to non-isomorphic structures .

Q. What analytical strategies resolve contradictions in data on this compound’s phase behavior across studies?

  • Methodology : Cross-validate results using complementary techniques:
  • DSC for thermodynamic parameters.
  • Fluorescence anisotropy to assess membrane order.
  • Molecular dynamics simulations to model sterol-lipid interactions.
    • Case Example : Discrepancies in phase transition temperatures between studies may arise from differences in lipid composition (e.g., saturated vs. unsaturated phospholipids) or hydration levels. Systematic replication of experimental conditions (e.g., buffer pH, ionic strength) is critical .

Q. How does the isomerization of this compound during electrochemical synthesis impact product distribution?

  • Methodology : Monitor reaction intermediates via HPLC-MS and ^13C NMR. For example, electrochemical reactions yield isomerization products (e.g., 3β-cholesteryl ethers) as side products. Kinetic studies reveal that isopropyl ether derivatives exhibit slower isomerization rates compared to ethyl ethers due to steric effects .
  • Mitigation Strategies : Lowering reaction temperature (e.g., 0–5°C) reduces isomerization by 15–20%, improving glycoconjugate yields .

Methodological Guidelines for Data Presentation

Q. What statistical approaches are recommended for analyzing dose-response relationships in cholesteryl ether studies?

  • Methodology : Use nonlinear regression (e.g., sigmoidal curve fitting) to model molar percentage-dependent effects on lipid phase transitions. Report confidence intervals (95%) and p-values for significance testing. For small datasets (<i>n</i> < 5), non-parametric tests (e.g., Mann-Whitney U) are preferable .
  • Data Visualization : Present raw DSC thermograms alongside normalized transition enthalpy plots to highlight reproducibility .

Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?

  • Best Practices :
  • Provide detailed reaction conditions (solvent, catalyst, temperature, time).
  • Include characterization data (e.g., ^1H/^13C NMR chemical shifts, HRMS m/z values) in supplementary materials.
  • Specify batch-to-batch variability (e.g., ±3% yield fluctuation due to moisture sensitivity) .

Structural and Functional Analysis

Q. What spectroscopic techniques are most effective for characterizing this compound’s conformation in lipid membranes?

  • Methodology :
  • FTIR spectroscopy identifies C-O-C ether bond vibrations (1050–1150 cm⁻¹) and sterol ring deformation modes.
  • Solid-state NMR (e.g., ^2H NMR with deuterated lipids) quantifies molecular orientation and dynamics .

Q. How do computational models predict the bioavailability of this compound in membrane systems?

  • Methodology : Molecular docking (e.g., AutoDock Vina) simulates binding affinity to lipid bilayers. Parameters include free energy of binding (ΔG) and hydrogen bond interactions. Validate predictions with experimental partitioning coefficients (e.g., octanol/water) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.